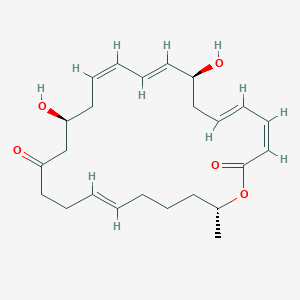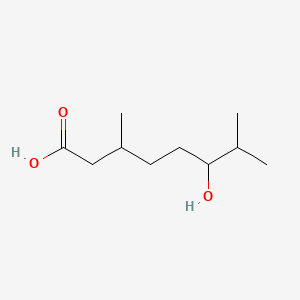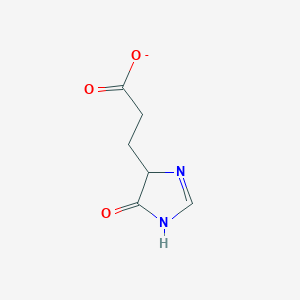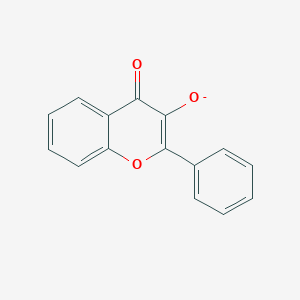
Flavonol(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flavonol(1-) is a flavonoid oxoanion that is the conjugate base of flavonol. It is a conjugate base of a flavonol.
Scientific Research Applications
Antioxidant Properties and Bioavailability
Flavonols, a type of polyphenolic secondary plant metabolites, are found in a variety of fruits, vegetables, and beverages. Research has shown an inverse correlation between flavonol intake and coronary heart disease incidence. Challenges in flavonol research include accurate measurement and understanding their absorption and metabolism. However, studies have shown that flavonols are absorbable, accumulate in plasma, and that consuming high flavonol-containing products can increase their circulatory levels (Crozier et al., 2000).
Flavonols in Grapes, Grape Products, and Wines
Flavonols in grapes and grape products, including wines, are of interest due to their antioxidant properties and other biological activities. This review compiles data on the flavonol composition of grapes, grape juices, and wines, and discusses environmental and technological factors influencing flavonol levels in these products (Makris et al., 2006).
Pharmacokinetics in Herbal Supplements
Flavonol glycosides, key bioactive constituents in Ginkgo biloba leaf extract, were profiled using advanced chromatography and mass spectrometry. This study provides important information for further research and clinical application of Ginkgo biloba leaf extract (Qu et al., 2021).
Biological Activities of Isorhamnetin
Isorhamnetin, a flavonol, is known for its antioxidant, antiviral, anticancer, antimicrobial, anti-tuberculosis, and anti-inflammatory effects. This review discusses its potential in drug development for diseases caused by oxidative stress and lethal viruses (Rashed, 2020).
Antimicrobial Activity
Flavonoids, including flavonols, have been identified as having antifungal, antiviral, and antibacterial activity. This research explores the potential of flavonoids in anti-infective treatments and their mechanisms of action, such as inhibition of DNA gyrase and cytoplasmic membrane function (Cushnie & Lamb, 2005).
Overview of Flavonoids
This review provides insights into the benefits of flavonoids on health, covering their anti-oxidative, anti-inflammatory, anti-mutagenic, and anti-carcinogenic properties. It discusses the potential applications of flavonoids in nutraceutical, pharmaceutical, medicinal, and cosmetic applications, as well as their role in preventing coronary heart disease (Panche et al., 2016).
Anticancer Potential
Flavonols have demonstrated antiproliferative, antioxidant, anti-inflammatory, and antineoplastic activities. This study particularly focuses on the potential of flavonols such as fisetin, kaempferol, and quercetin in preventing and treating head and neck cancers (Kubina et al., 2021).
properties
Molecular Formula |
C15H9O3- |
|---|---|
Molecular Weight |
237.23 g/mol |
IUPAC Name |
4-oxo-2-phenylchromen-3-olate |
InChI |
InChI=1S/C15H10O3/c16-13-11-8-4-5-9-12(11)18-15(14(13)17)10-6-2-1-3-7-10/h1-9,17H/p-1 |
InChI Key |
HVQAJTFOCKOKIN-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[1-[Oxo-(1-phenylcyclopentyl)methyl]-4-piperidinyl]-5-phenyl-1,3,4-oxadiazol-2-one](/img/structure/B1264560.png)

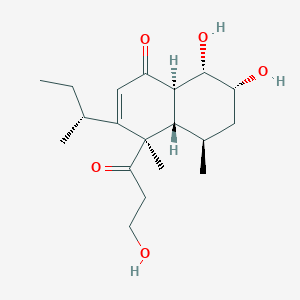
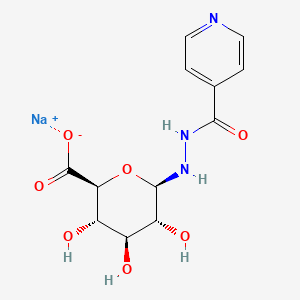
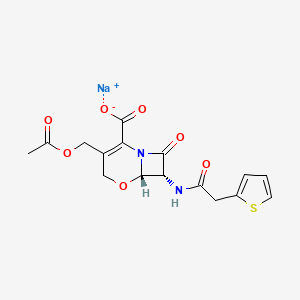


![(3R,3'R,4'S,5'R)-5'-[2-[4-(2-hydroxyethyl)-1-triazolyl]ethyl]-4'-[(4-methoxyphenyl)-dimethylsilyl]-3'-methyl-5-(2-oxo-1-benzo[cd]indolyl)-1-prop-2-enyl-2-spiro[indole-3,2'-oxolane]one](/img/structure/B1264570.png)
![2-[[1-[[3-(2-Hydroxyethoxy)phenyl]methyl]-4-piperidinyl]methyl]isoindole-1,3-dione](/img/structure/B1264573.png)

